molecular formula C10H13N B1324646 1-(m-Tolyl)cyclopropanamine CAS No. 503417-30-9

1-(m-Tolyl)cyclopropanamine

Cat. No. B1324646
CAS RN: 503417-30-9
M. Wt: 147.22 g/mol
InChI Key: QAPBZJDWGYFMAS-UHFFFAOYSA-N
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Description

“1-(m-Tolyl)cyclopropanamine” is a chemical compound with the molecular formula C10H13N . The compound is also known as 1-m-Tolyl-cyclopropylamine hydrochloride . It has a molecular weight of 183.68 g/mol .


Molecular Structure Analysis

The molecular structure of “1-(m-Tolyl)cyclopropanamine” consists of a cyclopropane ring attached to a m-tolyl group . The m-tolyl group is a functional group related to toluene, with the general formula CH3C6H4−R . The relative position of the methyl and the R substituent on the aromatic ring can generate three possible structural isomers .


Physical And Chemical Properties Analysis

“1-(m-Tolyl)cyclopropanamine” is an off-white solid .

Scientific Research Applications

Cyclopropanamine in Chemical Synthesis

Cyclopropanamines serve as key intermediates in the synthesis of complex molecules due to their unique structural properties. For instance, cyclopropenimine catalysts have been shown to catalyze Mannich reactions with high levels of enantio- and diastereocontrol, indicating the potential utility of cyclopropanamines in asymmetric synthesis (J. Bandar & T. Lambert, 2013). Furthermore, cyclopropylamine derivatives have been synthesized via one-pot reactions under microwave irradiation, showcasing the efficiency of cyclopropanamines in producing pharmacologically relevant structures with excellent yields (S. Tu et al., 2005).

Applications in Drug Discovery

Cyclopropanamine scaffolds are explored for their pharmacological potential. One study outlined the synthesis of cyclopropanamine compounds aimed at inhibiting lysine-specific demethylase-1 (LSD1), highlighting the role of cyclopropanamines in the development of therapeutic agents for conditions such as schizophrenia and Alzheimer's disease (B. Blass, 2016). This emphasizes the relevance of cyclopropanamine derivatives in medicinal chemistry, particularly in the design of enzyme inhibitors.

Material Science and Surface Chemistry

Cyclopropanamine-modified materials have been investigated for their potential in biotechnological applications. For example, cyclopropanamine-modified poly(methyl methacrylate) thin films have been studied for their cell culture compatibility, indicating that cyclopropanamine derivatives could enhance the biocompatibility of surfaces (V. Chan et al., 2017). This suggests that cyclopropanamines could be useful in creating biomaterials for medical and research purposes.

Mechanism of Action

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-(m-Tolyl)cyclopropanamine are not yet fully characterized. These properties are crucial in determining the bioavailability of the compound. More research is needed to understand these properties and their impact on the compound’s bioavailability .

Action Environment

The action, efficacy, and stability of 1-(m-Tolyl)cyclopropanamine can be influenced by various environmental factors. These factors could include pH, temperature, and the presence of other substances.

properties

IUPAC Name

1-(3-methylphenyl)cyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-8-3-2-4-9(7-8)10(11)5-6-10/h2-4,7H,5-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAPBZJDWGYFMAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00639859
Record name 1-(3-Methylphenyl)cyclopropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00639859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(m-Tolyl)cyclopropanamine

CAS RN

503417-30-9
Record name 1-(3-Methylphenyl)cyclopropanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=503417-30-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Methylphenyl)cyclopropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00639859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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